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Compound of Interest

Compound Name: Tesirine intermediate-1

Cat. No.: B8262525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Tesirine, a potent

pyrrolobenzodiazepine (PBD) dimer used as a payload in antibody-drug conjugates (ADCs),

starting from "Tesirine intermediate-1." The protocol is based on established convergent

synthetic strategies.[1][2][3]

Introduction
Tesirine (SG3249) is a key component of several clinical-stage ADCs.[2][4] Its synthesis is

achieved through a convergent approach where two monomeric PBD units are synthesized

separately and then coupled. "Tesirine intermediate-1" is a common designation for one of

these advanced monomeric intermediates. This document outlines the procedure for the

coupling of Tesirine intermediate-1 with its corresponding partner to form the core structure of

Tesirine.

Tesirine Intermediate-1
"Tesirine intermediate-1" refers to the protected PBD monomer that does not contain the

linker payload. Its chemical structure is shown below:

(S)-tert-butyl((S)-1-(((S)-11-((tert-butyldimethylsilyl)oxy)-7-methoxy-2-methyl-5-oxo-5,11-

dihydro-1H-pyrrolo[2,1-c][1][5]benzodiazepin-8-yl)oxy)propan-2-yl)carbamate
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This intermediate is a crucial building block in the convergent synthesis of Tesirine.

Synthesis Pathway Overview
The synthesis of Tesirine from Tesirine intermediate-1 involves the coupling of two key

monomeric PBD fragments followed by several deprotection and final modification steps. The

overall synthetic workflow is depicted below.
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Caption: Convergent synthesis workflow for Tesirine.

Experimental Protocol: Dimerization of PBD
Monomers
This protocol describes the coupling of Tesirine intermediate-1 with the second monomeric

unit, which is a key step in the formation of the Tesirine dimer.

Materials:

Tesirine intermediate-1

Corresponding iodopentane-linked PBD monomer

Potassium carbonate (K2CO3)

Acetone

Argon or Nitrogen atmosphere

Standard laboratory glassware for inert atmosphere reactions

Magnetic stirrer and heating mantle

Thin Layer Chromatography (TLC) apparatus

Silica gel for column chromatography

Procedure:

To a solution of the alloc-protected monomer 21 (the precursor to the linker-bearing

monomer) in acetone, add 1,5-diiodopentane and potassium carbonate.

Heat the reaction mixture to 60 °C and stir until the reaction is complete as monitored by

TLC.

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic

salts.
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Concentrate the filtrate under reduced pressure to obtain the crude iodopentane derivative.

Dissolve the crude iodopentane derivative and "Tesirine intermediate-1" (22) in acetone.

Add potassium carbonate to the mixture and heat to 65 °C.

Stir the reaction under an inert atmosphere until completion, as monitored by TLC.

After the reaction is complete, cool the mixture to room temperature and filter.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude dimer (24) by silica gel column chromatography to yield the pure

coupled product.

Quantitative Data
The following table summarizes the typical yields for the key dimerization step.

Reaction Step Reactants
Reagents and
Conditions

Yield Reference

Dimerization

Monomer 21

(iodopentane

derivatized) and

Monomer 22

(Tesirine

intermediate-1)

K2CO3, acetone,

65 °C
86% [1]

Overall

Synthesis (from

benzylvanillin)

Benzylvanillin

and other

starting materials

30 steps 0.54% [1]

Scale-up

Synthesis

(longest linear

sequence)

Starting

materials for the

longest

sequence

20 steps 2.2% [6]
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Final Synthetic Steps
Following the dimerization, the synthesis of Tesirine involves a series of deprotection and

modification steps to install the final linker moiety. A summary of these final steps is provided

below.

Dimer 24

TBS Deprotection

TBAF/AcOH, THF, rt

Alloc Deprotection

Pd(PPh3)4, pyrrolidine, DCM, rt

Maleimide Linker Coupling

Mal-dPEG8-acid, EDCI, DCM, rt

Tesirine (SG3249)
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Caption: Final synthetic steps to obtain Tesirine.

Reagents and Conditions for Final Steps
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Step
Reagents and
Conditions

Yield Reference

TBS Deprotection
TBAF/AcOH, THF,

room temperature
80% [1]

Alloc Deprotection

Pd(PPh3)4,

pyrrolidine, DCM,

room temperature

100% [1]

Maleimide Linker

Coupling

Mal-dPEG8-acid,

EDCI, DCM, room

temperature

73% [1]

Conclusion
The synthesis of Tesirine from "Tesirine intermediate-1" is a well-established process that

relies on a convergent strategy. The key dimerization step proceeds with high yield, and the

subsequent deprotection and linker attachment steps are efficient. This robust synthetic route

has enabled the production of Tesirine on a clinical scale for its use in antibody-drug

conjugates.[1][2] Careful control of reaction conditions and purification at each stage are critical

for obtaining high-purity Tesirine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. researchgate.net [researchgate.net]

3. Design and Synthesis of Tesirine, a Clinical Antibody–Drug Conjugate
Pyrrolobenzodiazepine Dimer Payload - PMC [pmc.ncbi.nlm.nih.gov]

4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.6b00062
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.6b00062
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.6b00062
https://www.benchchem.com/product/b8262525?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.6b00062
https://www.researchgate.net/publication/326785437_Scale-up_Synthesis_of_Tesirine
https://www.benchchem.com/product/b8262525?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/acsmedchemlett.6b00062
https://www.researchgate.net/publication/326785437_Scale-up_Synthesis_of_Tesirine
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5108040/
https://pubs.acs.org/doi/abs/10.1021/acs.oprd.8b00205
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8262525?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. medchemexpress.com [medchemexpress.com]

6. Design and Synthesis of Tesirine, a Clinical Antibody-Drug Conjugate
Pyrrolobenzodiazepine Dimer Payload. | Semantic Scholar [semanticscholar.org]

To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Tesirine
from Tesirine Intermediate-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8262525#using-tesirine-intermediate-1-to-
synthesize-tesirine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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